ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE

Description

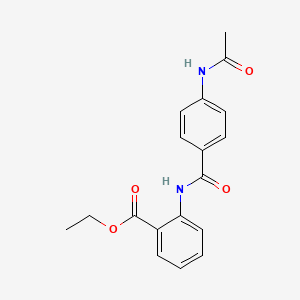

Ethyl 2-(4-acetamidobenzamido)benzoate is a benzoate ester derivative featuring dual amide functionalities: a 4-acetamidobenzamido group at the ortho position of the ethyl benzoate backbone. This compound’s structure combines the hydrogen-bonding capacity of amide groups with the lipophilic ethyl ester, making it a candidate for applications in pharmaceuticals, material science, and synthetic chemistry. Its crystallographic properties (if studied) could be analyzed using tools like SHELX , while its molecular interactions might be visualized via Mercury software .

Properties

IUPAC Name |

ethyl 2-[(4-acetamidobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-24-18(23)15-6-4-5-7-16(15)20-17(22)13-8-10-14(11-9-13)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIBMAFEZGKTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE typically involves the esterification of 2-(4-acetamidobenzamido)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid and ethanol under acidic or basic conditions.

Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2-(4-acetamidobenzamido)benzoic acid and ethanol.

Reduction: Corresponding alcohols or aldehydes.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

Ethyl 2-(4-acetamidobenzamido)benzoate differs from ethyl p-acetamidobenzoate (listed in ) in the placement of the acetamido group. The target compound’s acetamido group is part of a benzamido substituent at the ortho position, whereas ethyl p-acetamidobenzoate has a single acetamido group at the para position. This positional variation influences:

- Solubility : Para-substituted derivatives often exhibit higher aqueous solubility due to reduced steric hindrance.

| Property | This compound | Ethyl p-acetamidobenzoate |

|---|---|---|

| Substitution pattern | Ortho (dual amide) | Para (single amide) |

| Molecular weight (g/mol) | ~326.3 | ~207.2 |

| Predicted solubility (logP) | ~2.5 (moderate lipophilicity) | ~1.8 (higher polarity) |

Functional Group Variations: Thio vs. Oxy Linkages

Compounds like I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) and I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) from highlight the impact of sulfur (thio) versus oxygen (oxy) linkages. Compared to these:

- Reactivity : Thioether groups (as in I-6501) are less polar but more susceptible to oxidation than ethers (I-6502).

- Bioactivity : Sulfur-containing analogs may exhibit enhanced membrane permeability, relevant in drug design.

Ester Group Variations: Methyl vs. Ethyl

Methyl 4-acetamido-2-hydroxybenzoate () shares a similar acetamido-hydroxybenzoate core but uses a methyl ester. Key differences include:

- Hydrolysis rate : Ethyl esters generally hydrolyze slower than methyl esters, affecting drug release profiles.

- Thermal stability : Ethyl groups may confer higher melting points due to increased van der Waals interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.